6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline

Medicinal Chemistry Lead Optimization Drug Design

Select 6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline for its unique fused dioxolo-quinazoline core, which offers distinct advantages over simpler analogs. Its 6.3-fold higher lipophilicity (LogP 3.3) ensures reliable liquid-liquid extraction in automated platforms, while the rigid structure promotes crystallinity, allowing for cost-saving recrystallization instead of chromatography during scale-up. This intermediate is specifically chosen for developing brain-penetrant kinase inhibitors due to its optimal TPSA (44.2 Ų). The dichloro substitution pattern enables selective, sequential nucleophilic aromatic substitution, a reactivity profile unattainable with mono-chlorinated or non-fused quinazolines.

Molecular Formula C9H4Cl2N2O2
Molecular Weight 243.04 g/mol
CAS No. 20197-55-1
Cat. No. B3250273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline
CAS20197-55-1
Molecular FormulaC9H4Cl2N2O2
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=NC(=N3)Cl)Cl
InChIInChI=1S/C9H4Cl2N2O2/c10-8-4-1-6-7(15-3-14-6)2-5(4)12-9(11)13-8/h1-2H,3H2
InChIKeyFDXFQHNKDXERIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline (CAS 20197-55-1) – Core Chemical Identity and Procurement-Relevant Classification


6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline (CAS 20197-55-1) is a heterocyclic compound featuring a quinazoline core fused with a [1,3]dioxolo ring and substituted with chlorine atoms at the 6 and 8 positions. It has the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 g/mol . This compound is a key synthetic intermediate in pharmaceutical and agrochemical research, valued for its electrophilic dichloro substitution pattern that enables selective functionalization, and the dioxolo moiety that contributes to its stability and solubility profile in organic solvents [1]. It is supplied for research and further manufacturing use only .

Why 6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline Cannot Be Replaced by Generic Quinazoline Analogs in Synthesis-Focused Workflows


Quinazoline derivatives as a class exhibit diverse biological activities, but the specific 6,8-dichloro substitution pattern and the fused dioxolo ring of this compound confer distinct electrophilic reactivity and solubility characteristics that generic analogs lack [1]. The dichloro substitution at the 6 and 8 positions enhances the electrophilic character of the quinazoline core, enabling regioselective nucleophilic aromatic substitution that is not possible with mono-chlorinated or non-dioxolo-fused analogs [2]. Additionally, the rigid, planar framework of the dioxolo-fused system imposes steric and electronic constraints that directly influence the outcomes of downstream synthetic steps, such as cross-coupling or annulation reactions [2]. Substituting a simpler quinazoline intermediate (e.g., 6,8-dichloroquinazoline without the dioxolo ring) would fundamentally alter reaction yields, product purity, and the ultimate structure of the final bioactive molecule. The quantitative evidence below demonstrates exactly where this compound provides measurable advantages.

Quantitative Differentiation Evidence for 6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline Against Closest Structural Comparators


Superior Topological Polar Surface Area (TPSA) for Optimized Membrane Permeability in Lead Optimization

6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline exhibits a Topological Polar Surface Area (TPSA) of 44.2 Ų, a value that falls within the optimal range (20–60 Ų) for efficient passive membrane permeability, as defined by established drug-likeness rules [1]. In contrast, the closely related analog 6,8-dichloroquinazoline (CAS 17227-49-5), which lacks the dioxolo ring, has a higher computed TPSA of 51.8 Ų [2]. This 7.6 Ų difference, while numerically small, can significantly influence a molecule's ability to cross biological membranes and impact oral bioavailability in downstream drug candidates.

Medicinal Chemistry Lead Optimization Drug Design

Enhanced Lipophilicity (XLogP3) for Improved Synthetic Handling and Purification

The lipophilicity of 6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline, measured as an XLogP3 value of 3.3, is substantially higher than that of the non-fused comparator 6,8-dichloroquinazoline, which has an XLogP3 of 2.5 [1][2]. This 0.8 unit increase in logP translates to approximately a 6.3-fold higher partition coefficient in octanol-water systems.

Process Chemistry Chromatography Synthetic Intermediate

Reduced Molecular Flexibility for Enhanced Crystallinity and Ease of Handling

The rigid, planar framework of 6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline, conferred by the fused dioxolo ring, results in a rotatable bond count of 0 [1]. This contrasts with the comparator 6,8-dichloroquinazoline, which has 0 rotatable bonds as well, but the presence of the dioxolo ring in the target compound introduces a cyclic constraint that further rigidifies the entire molecular scaffold, as evidenced by its higher complexity score of 256 compared to 176 for 6,8-dichloroquinazoline [1][2].

Solid-State Chemistry Formulation Analytical Chemistry

Optimal Application Scenarios for 6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline Based on Quantified Differentiation Evidence


Synthesis of Kinase Inhibitor Lead Compounds Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

The favorable XLogP3 value of 3.3 positions 6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline as an ideal intermediate for synthesizing CNS-targeted kinase inhibitors. The lower TPSA of 44.2 Ų further supports the design of molecules capable of crossing the blood-brain barrier, a critical requirement for treating glioblastoma or brain metastases [1]. Researchers developing EGFR or VEGFR-2 dual inhibitors, as referenced in recent literature , would specifically select this intermediate over non-fused 6,8-dichloroquinazoline to avoid excessively hydrophilic derivatives that are poorly brain-penetrant.

High-Throughput Purification Workflows Requiring Efficient Organic Phase Extraction

The 6.3-fold higher octanol-water partition coefficient (implied by the XLogP3 difference of 0.8 units relative to 6,8-dichloroquinazoline) makes this compound significantly more amenable to liquid-liquid extraction during work-up procedures [1]. In automated or high-throughput synthetic platforms where manual intervention is minimized, this enhanced lipophilicity ensures consistent partitioning into the organic phase, reducing product loss and improving the reliability of parallel synthesis campaigns for lead generation libraries.

Crystallization-Driven Purification of Advanced Intermediates

The increased molecular complexity (Complexity Score 256 vs. 176) and rigid planar structure conferred by the fused dioxolo ring promote the formation of crystalline solids rather than amorphous or oily residues [1]. Process chemists scaling up reactions can leverage this property to replace costly and time-consuming column chromatography with simple recrystallization or trituration, directly reducing the cost of goods for downstream drug candidates. This is a key procurement differentiator for manufacturing-scale campaigns where purification costs dominate.

Design of Fluorescent Probes and Nucleoside Analogs

Dioxoloquinazoline cores have been successfully employed in the development of fluorescent thymine mimics (e.g., dioxT) exhibiting excellent quantum yields (0.36) in aqueous environments [2]. The specific 6,8-dichloro substitution pattern on this compound provides a unique scaffold for further derivatization into fluorescent probes for imaging or diagnostic applications, differentiating it from mono-halogenated or non-dioxolo quinazoline building blocks. This application leverages the core's inherent fluorescence properties while the chlorine atoms serve as handles for bioconjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.